4-(Bromomethyl)-3-fluorobenzoic acid
Description
Contextualizing Halogenated Benzoic Acid Derivatives as Synthetic Scaffolds
Halogenated benzoic acid derivatives are a cornerstone of synthetic chemistry, serving as foundational scaffolds for a vast array of functional molecules. The incorporation of halogens (F, Cl, Br, I) onto the benzoic acid framework provides chemists with versatile handles for subsequent chemical transformations. Aryl halides are widely used in modern synthetic methods, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
In medicinal chemistry, the introduction of halogens can profoundly influence a molecule's pharmacological profile. Halogen atoms can modulate electronic distribution, sterically occupy binding pockets of target proteins, and form specific interactions such as halogen bonds, which are increasingly recognized for their role in ligand-receptor binding. princeton.edu Consequently, numerous marketed pharmaceuticals contain a halogenated aromatic core. princeton.edu The benzoic acid moiety itself provides a crucial anchor point for building molecular complexity, readily forming amides, esters, and other derivatives, making the combined halogenated benzoic acid structure a privileged scaffold in drug discovery. oncohemakey.comwikipedia.org
Historical Evolution of Bromomethylarene Reagents in Organic Synthesis
Bromomethylarenes, compounds containing a bromomethyl group (–CH₂Br) attached to an aromatic ring, have a long history as valuable reagents in organic synthesis. One of the earliest and most fundamental examples is benzyl (B1604629) bromide, which has been utilized for over a century as a potent alkylating agent. fiveable.metaylorandfrancis.com These reagents are prized for their ability to introduce the benzyl group, a common protecting group for alcohols and carboxylic acids, due to its relative stability under various reaction conditions and its susceptibility to easy removal via hydrogenolysis. fiveable.me
The reactivity of the bromomethyl group stems from the stability of the resulting benzylic carbocation intermediate, which facilitates nucleophilic substitution reactions (both SN1 and SN2 pathways). oncohemakey.com This allows for the facile formation of bonds with a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. Historically, this reactivity has been harnessed to construct complex molecular frameworks by linking aromatic moieties to other parts of a molecule. The development of bromomethylarene chemistry has been integral to the synthesis of natural products, polymers, and pharmaceuticals, where the controlled connection of molecular fragments is paramount.
Significance of Fluorine Substitution in Aromatic Systems for Chemical Research
The significance of fluorine substitution lies in its profound electronic effects and its impact on metabolic stability. organic-chemistry.orgresearchgate.net Key advantages include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. organic-chemistry.orgresearchgate.net
Altered Physicochemical Properties: As the most electronegative element, fluorine's powerful electron-withdrawing effects can lower the pKa (increase the acidity) of nearby functional groups. This can alter a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding characteristics. globalscientificjournal.com
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, hydrogen bonds. This can lead to a significant increase in the binding affinity and potency of a drug candidate. organic-chemistry.org
Approximately 20% of all pharmaceuticals and over 30% of top-selling drugs contain at least one fluorine atom, underscoring its critical role in modern drug design. globalscientificjournal.com
Role of 4-(Bromomethyl)-3-fluorobenzoic Acid as a Strategic Intermediate in Chemical Research
This compound is a quintessential example of a strategic intermediate, where each functional group serves a distinct and complementary purpose. Its value lies in its pre-functionalized and specifically substituted aromatic core, allowing for sequential and regiochemically controlled synthetic transformations.
The benzoic acid group serves as a primary point for derivatization, enabling the formation of amide or ester linkages. This is a common strategy for connecting the scaffold to amino acids, peptides, or other amine- or alcohol-containing molecules.
The bromomethyl group is a highly reactive electrophilic center, functioning as a potent alkylating agent. It readily undergoes nucleophilic substitution with a wide variety of nucleophiles (e.g., phenols, thiols, amines), enabling the attachment of diverse structural motifs at the 4-position.
The fluorine atom at the 3-position provides the metabolic stability and electronic modulation characteristic of organofluorine compounds. organic-chemistry.org Its placement ortho to the bromomethyl group and meta to the carboxylic acid influences the reactivity of both sites and imparts unique physicochemical properties to the final products derived from this intermediate.
This trifunctional arrangement makes this compound an ideal building block for constructing complex molecules where precise control over the final architecture is required. It is particularly valuable in the synthesis of targeted therapeutic agents, where different parts of the molecule are designed to interact with specific biological targets or to control pharmacokinetic properties. For instance, related compounds like 4-bromo-2-fluorobenzoic acid are key intermediates in the synthesis of drugs such as enzalutamide (B1683756) and venetoclax, highlighting the importance of such halogenated scaffolds in pharmaceutical development. nih.govnih.gov
Data Tables
Physicochemical Properties of this compound Methyl Ester
| Property | Value |
| CAS Number | 128577-47-9 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | White solid |
| Melting Point | 68 °C |
| Boiling Point (Predicted) | 295.1 ± 35.0 °C at 760 mmHg |
| Density (Predicted) | 1.534 ± 0.06 g/cm³ |
Data sourced from references fiveable.menih.gov
Physicochemical Properties of Related Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 °C |
| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Not Available |
Data sourced from references
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWSNDGNNMQGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568688 | |
| Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361456-46-4 | |
| Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromomethyl 3 Fluorobenzoic Acid and Its Key Derivatives
Targeted Synthetic Routes to 4-(Bromomethyl)-3-fluorobenzoic Acid
The synthesis of this compound is primarily achieved through the selective halogenation of its precursor, 4-methyl-3-fluorobenzoic acid. The choice of synthetic route often depends on factors such as desired yield, purity, and scalability.
Radical Bromination of 4-Methyl-3-fluorobenzoic Acid Precursors
The most prevalent method for synthesizing this compound is the free-radical bromination of the benzylic methyl group of 4-methyl-3-fluorobenzoic acid. chegg.comchegg.com This reaction leverages the enhanced stability of the intermediate benzylic radical.
The process typically involves N-bromosuccinimide (NBS) as the bromine source, which allows for a controlled, low-concentration release of bromine into the reaction mixture. ysu.edu The reaction is initiated by either a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photochemical means using UV light. ysu.eduechemi.comyoutube.com The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, starting a chain reaction. libretexts.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene, under reflux conditions to promote the reaction. ysu.eduechemi.com
Table 1: Typical Conditions for Radical Bromination
| Reagent | Initiator | Solvent | Condition |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | Reflux, 1 hr |
| N-Bromosuccinimide (NBS) | AIBN | Dichloromethane (B109758) | Reflux, 18 hrs |
The selectivity for the benzylic position is high due to the resonance stabilization of the benzylic radical intermediate, making this a highly effective and widely used method. youtube.com
Alternative Halogenation Strategies
While NBS is the most common reagent, elemental bromine (Br₂) can also be used for the benzylic halogenation of 4-methyl-3-fluorobenzoic acid. libretexts.org This alternative strategy also proceeds via a free-radical mechanism. The reaction requires initiation by heat or, more commonly, by irradiation with UV light to generate the bromine radicals necessary to start the chain reaction. google.comgoogle.com
This method can be less selective than using NBS and may lead to the formation of side products, including di-brominated species or aromatic ring bromination if conditions are not carefully controlled. The choice of solvent is critical to manage reactivity and selectivity.
Multi-step Convergent Synthesis Approaches
Multi-step synthesis provides a versatile, albeit more complex, route to this compound, often starting from simpler, more readily available precursors. libretexts.org A hypothetical convergent synthesis could involve the initial construction of the substituted benzene (B151609) ring followed by the crucial bromination step.
For example, a synthesis could begin with a suitable fluorinated aromatic compound. google.com A Friedel-Crafts acylation could introduce an acetyl group, which is then followed by further functional group manipulations to install the methyl and carboxylic acid moieties at the desired positions. The final step would be the selective radical bromination of the methyl group as described in section 2.1.1. This approach allows for modular construction and purification of intermediates, potentially leading to a very pure final product. youtube.com
Synthesis of Methyl 4-(Bromomethyl)-3-fluorobenzoate as a Crucial Research Intermediate
Methyl 4-(bromomethyl)-3-fluorobenzoate is a key intermediate in many research applications, valued for its dual reactivity at the ester and the bromomethyl groups. guidechem.com Its synthesis can be approached in two primary ways: by esterifying the parent acid or by directly brominating the corresponding methyl ester precursor.
Esterification Protocols for this compound
The conversion of this compound to its methyl ester can be accomplished through various standard esterification methods.
Acid-Catalyzed Esterification: A classic approach involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture to drive the equilibrium towards the product.
N-Bromosuccinimide Catalyzed Esterification: A milder method utilizes N-bromosuccinimide (NBS) as a catalyst for the esterification of aryl carboxylic acids with methanol. nih.gov This reaction can be performed at moderate temperatures (e.g., 70 °C) and often does not require extensive purification. nih.gov
Heterogeneous Catalysis: Modern approaches employ heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, for the methylation of fluorinated aromatic carboxylic acids. researchgate.net These methods offer advantages like easier catalyst removal and potential for recycling, with reactions often carried out at elevated temperatures (e.g., 150 °C) for several hours. researchgate.net
Direct Synthesis Routes to the Methyl Ester Derivative
A more direct and frequently employed route involves the radical bromination of methyl 3-fluoro-4-methylbenzoate. echemi.com This pathway is often preferred as it avoids handling the potentially more complex this compound. The reaction conditions are analogous to those used for the bromination of the parent acid.
The precursor, methyl 3-fluoro-4-methylbenzoate, is treated with N-bromosuccinimide and a radical initiator in a suitable solvent. echemi.com This method directly yields the desired methyl ester derivative, which can then be purified by techniques such as column chromatography or recrystallization. echemi.com
Table 2: Research Findings on Direct Synthesis of Methyl 4-(Bromomethyl)-3-fluorobenzoate
| Precursor | Reagents | Solvent | Time | Conditions |
|---|---|---|---|---|
| Methyl 3-fluoro-4-methylbenzoate | NBS, Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 18 hours | Reflux |
| Methyl 3-fluoro-4-methylbenzoate | NBS, Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 6 hours | Reflux |
| Methyl 3-fluoro-4-methylbenzoate | NBS, AIBN | Dichloromethane | 18 hours | Reflux |
Data compiled from experimental procedures described in the literature. echemi.com
This direct approach is efficient and provides good yields of the target intermediate, making it a cornerstone in the synthesis of more complex molecules. echemi.com
Optimization of Reaction Conditions and Isolation Procedures in Laboratory Synthesis
The laboratory synthesis of this compound typically proceeds via a free-radical bromination of the benzylic methyl group of 3-fluoro-4-methylbenzoic acid. The optimization of this process is crucial for maximizing yield and purity while minimizing reaction time and the formation of byproducts, such as the dibrominated compound or impurities from the starting material. Key parameters for optimization include the choice of brominating agent, radical initiator, solvent, and reaction temperature.
A common synthetic route involves the use of N-bromosuccinimide (NBS) as the brominating agent, which is favored for its ability to provide a low, constant concentration of bromine, thus promoting selective benzylic monobromination. ysu.edu The reaction is initiated by a radical initiator, with common choices being benzoyl peroxide or azobisisobutyronitrile (AIBN), or through photochemical means using light. ysu.eduresearchgate.net
The selection of a solvent is critical. While carbon tetrachloride (CCl4) has been traditionally used for Wohl-Ziegler brominations, its hazardous nature has led to the adoption of alternative solvents. researchgate.net Chlorobenzene is an effective solvent for this reaction. ysu.edu More environmentally benign options, such as acetonitrile (B52724), have also been successfully employed in similar light-induced benzylic brominations. researchgate.net The reaction is typically run at the reflux temperature of the chosen solvent to ensure sufficient energy for radical initiation and propagation. ysu.edu
Reaction progress is monitored to determine the point of completion, often using techniques like Thin Layer Chromatography (TLC). globalscientificjournal.com Upon completion, the isolation procedure is designed to efficiently separate the desired product from the reaction mixture. A typical workup involves cooling the reaction flask, first to room temperature and then in an ice bath, to induce precipitation of the product. ysu.edu The solid product is then collected via suction filtration. ysu.edu
A critical part of the isolation is the washing process. The collected solid is washed with a non-polar solvent, such as hexane (B92381), to remove organic byproducts. ysu.edu This is followed by a thorough wash with water to dissolve and remove the succinimide (B58015) byproduct generated from the NBS. ysu.edu Further purification can be achieved through recrystallization if necessary.
The optimization of these conditions is often a multi-variable problem. Modern approaches in organic synthesis utilize high-throughput experimentation (HTE) to rapidly screen various combinations of solvents, initiators, and stoichiometries to identify the optimal conditions more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.orgsemanticscholar.org
Table 1: Optimization of Reaction Parameters for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |
|---|---|---|---|---|
| Initiator | Benzoyl Peroxide | AIBN | Visible Light Lamp | Visible light offers a "greener" alternative, avoiding chemical initiator residues. researchgate.net |
| Solvent | Chlorobenzene | Acetonitrile | Carbon Tetrachloride (CCl4) | Acetonitrile is preferred over hazardous chlorinated solvents like CCl4 and chlorobenzene. ysu.eduresearchgate.net |
| Reaction Time | 1 hour | 2 hours | 30 minutes | Reaction time is optimized by monitoring starting material consumption via TLC. ysu.eduglobalscientificjournal.com |
| Work-up Wash | Hexane & Water | Diethyl Ether & Water | Water only | A dual-solvent wash is most effective; hexane removes organic impurities while water removes succinimide. ysu.edu |
Scalability Considerations for Academic Research Applications
Scaling the synthesis of this compound from a small, sub-gram level to the multigram quantities often required for academic research introduces several challenges that must be addressed to maintain efficiency and safety. While the fundamental chemistry remains the same, procedural adjustments are necessary.
One primary consideration is heat management. Exothermic reactions or reactions requiring heating, such as refluxing, need more careful control on a larger scale. ysu.edu The surface-area-to-volume ratio decreases as the scale increases, making both heating and cooling less efficient. This requires the use of appropriately sized heating mantles and condensers to maintain a stable reflux without the risk of solvent loss or a runaway reaction.
The efficiency of mixing is another critical factor. In larger reaction vessels, ensuring homogenous mixing of the reactants, particularly when solids like NBS are involved, can be challenging. ysu.edu Inadequate stirring can lead to localized "hot spots" or areas of high reactant concentration, potentially increasing byproduct formation. Mechanical stirrers are often preferred over simple magnetic stir bars for larger volumes to ensure thorough agitation.
Isolation and purification procedures must also be adapted for scale. Filtration of larger quantities of solids can be slower and may require larger Buchner funnels and filter flasks. ysu.edu The washing steps are particularly important; ensuring that the entire bulk of the collected solid is adequately washed with both hexane and water is crucial for removing impurities and achieving high purity without resorting to column chromatography, which is often impractical for multigram quantities. ysu.edu Recrystallization becomes the preferred method for final purification at scale.
Furthermore, the choice of methodology can impact scalability. Photochemical methods, for instance, have proven to be applicable at the gram scale and can offer a scalable and environmentally friendlier alternative to methods requiring chemical initiators and hazardous solvents. researchgate.net Continuous flow reactors also present a modern solution for scalability, offering excellent control over reaction parameters and improving safety, though they may require specialized equipment. semanticscholar.org
Table 2: Comparison of Laboratory vs. Scaled-Up Synthesis
| Parameter | Small Scale (e.g., 1-3 g) | Scaled-Up (e.g., 15-20 g) | Key Considerations |
|---|---|---|---|
| Reaction Vessel | 100 mL Round-bottom flask | 500 mL - 1 L Round-bottom flask | Vessel size must accommodate reactants and solvent volume, allowing for safe stirring and reflux. |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer | Ensuring homogenous mixing is critical to avoid localized reactions and byproduct formation. ysu.edu |
| Heating | Heating mantle | Larger heating mantle, careful temperature monitoring | Efficient and even heat transfer is more challenging at a larger scale. |
| Purification | Filtration, washing, optional column chromatography | Filtration, thorough washing, recrystallization | Column chromatography is generally not practical for large quantities; crystallization is preferred. |
Exploration of Chemical Reactivity and Transformation Mechanisms of 4 Bromomethyl 3 Fluorobenzoic Acid
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group attached to the fluorinated benzene (B151609) ring serves as a potent electrophilic center, readily undergoing nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its leaving group ability, facilitating reactions with a variety of nucleophiles. These transformations are fundamental in constructing more complex molecular architectures.
Mechanism and Scope of O-Alkylation Reactions
The reaction of 4-(Bromomethyl)-3-fluorobenzoic acid with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of ether linkages. This O-alkylation typically proceeds via an S\textsubscript{N}2 mechanism, particularly with primary and secondary alcohols, where the nucleophilic oxygen attacks the benzylic carbon, displacing the bromide ion. In the case of phenols, the reaction is often carried out in the presence of a base to generate the more nucleophilic phenoxide ion.
The scope of this reaction is broad, accommodating a variety of alcoholic and phenolic partners. The presence of the electron-withdrawing fluorine atom on the benzene ring can subtly influence the reactivity of the benzylic carbon, though the primary determinant of reaction success is the nature of the nucleophile and the reaction conditions.
Table 1: Examples of O-Alkylation Reactions
| Nucleophile | Product |
| Phenol | 4-(Phenoxymethyl)-3-fluorobenzoic acid |
| Ethanol (B145695) | 4-(Ethoxymethyl)-3-fluorobenzoic acid |
| Methanol (B129727) | 4-(Methoxymethyl)-3-fluorobenzoic acid |
Mechanism and Scope of N-Alkylation Reactions
Nitrogen nucleophiles, including primary and secondary amines, as well as heterocyclic compounds like imidazole, readily react with this compound to form new carbon-nitrogen bonds. These N-alkylation reactions are crucial for the synthesis of a diverse range of biologically active molecules and functional materials. The mechanism is typically S\textsubscript{N}2, involving the direct displacement of the bromide by the lone pair of electrons on the nitrogen atom.
The reaction is generally efficient with a wide array of amines. For less nucleophilic amines, the use of a non-nucleophilic base may be required to facilitate the reaction. The steric hindrance around the nitrogen atom can also play a role in the reaction rate.
Table 2: Examples of N-Alkylation Reactions
| Nucleophile | Product |
| Aniline (B41778) | 4-((Phenylamino)methyl)-3-fluorobenzoic acid |
| Diethylamine | 4-((Diethylamino)methyl)-3-fluorobenzoic acid |
| Imidazole | 4-((1H-Imidazol-1-yl)methyl)-3-fluorobenzoic acid |
Mechanism and Scope of S-Alkylation Reactions
Sulfur-based nucleophiles, such as thiols, are excellent partners for alkylation by this compound, leading to the formation of thioethers. The high nucleophilicity of the thiolate anion, typically generated in situ using a base, ensures that these reactions proceed efficiently under mild conditions. The mechanism follows the S\textsubscript{N}2 pathway.
This S-alkylation is a robust and high-yielding reaction, tolerant of a variety of functional groups on the thiol component. This method provides a straightforward route to a range of sulfur-containing benzoic acid derivatives.
Table 3: Example of S-Alkylation Reaction
| Nucleophile | Product |
| Thiophenol | 4-((Phenylthio)methyl)-3-fluorobenzoic acid |
Formation of Quaternary Salts
Tertiary amines and phosphines can react with this compound to form quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. This reaction is a classic example of nucleophilic substitution where the nitrogen or phosphorus atom acts as the nucleophile. The resulting quaternary salts are often stable, crystalline solids and can serve as versatile intermediates in further synthetic transformations, such as the Wittig reaction in the case of phosphonium salts. For instance, the reaction with triphenylphosphine (B44618) proceeds readily to form the corresponding phosphonium bromide. researchgate.net
Table 4: Examples of Quaternary Salt Formation
| Nucleophile | Product |
| Trimethylamine | 4-(((Trimethylammonio)methyl)-3-fluorobenzoate |
| Triphenylphosphine | (4-Carboxy-2-fluorobenzyl)triphenylphosphonium bromide |
Carboxylic Acid Functional Group Manipulations
The carboxylic acid group of this compound provides a handle for a different set of chemical transformations, most notably the formation of amides and peptide linkages. These reactions are central to the construction of peptidomimetics and other complex amides.
Amidation and Peptide Coupling Methodologies
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable under ambient conditions. Therefore, the carboxylic acid must first be activated. A variety of coupling reagents have been developed for this purpose, which convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. peptide.comnih.gov Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are also highly effective for amide bond formation. nih.gov
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate (e.g., an O-acylisourea with DCC, or an active ester with HOBt or HATU). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent.
The choice of coupling reagent and reaction conditions depends on the specific substrates being coupled, particularly the steric and electronic properties of the amine and the potential for racemization if chiral centers are present.
Table 5: Common Peptide Coupling Reagents
| Reagent System | Description |
| DCC/HOBt | A classic carbodiimide-based system that forms an active HOBt ester intermediate. peptide.comnih.gov |
| HATU/DIPEA | A highly efficient uronium-based reagent, particularly effective for hindered couplings. nih.gov |
Reduction Pathways to Aldehyde and Alcohol Derivatives
The reduction of this compound can selectively target either the carboxylic acid group or the bromomethyl group, depending on the choice of reducing agent and reaction conditions.
The carboxylic acid moiety can be reduced to a primary alcohol, 4-(bromomethyl)-3-fluorobenzyl alcohol, or to the corresponding aldehyde, 4-(bromomethyl)-3-fluorobenzaldehyde. Direct reduction to the alcohol is typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction proceeds in an anhydrous ether solvent, followed by an acidic workup to release the alcohol. chemguide.co.uk
Conversely, the selective reduction of the carboxylic acid to an aldehyde is more complex, as aldehydes are readily reduced to alcohols. organic-chemistry.org This transformation often requires the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a less reactive hydride reagent, like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H), to prevent over-reduction.
The benzylic bromide can also be a site of reduction. Catalytic hydrogenation or reduction with hydride reagents can lead to the formation of 3-fluoro-4-methylbenzoic acid. The relative reactivity of the carboxylic acid versus the benzylic bromide towards a specific reducing agent determines the final product. For instance, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce a carboxylic acid but can reduce the bromomethyl group under certain conditions.
| Transformation | Product | Typical Reagents | Reaction Conditions |
| Carboxylic Acid to Alcohol | (4-(Bromomethyl)-3-fluorophenyl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, followed by acidic workup |
| Carboxylic Acid to Aldehyde | 4-(Bromomethyl)-3-fluorobenzaldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAl(H)(O-t-Bu)₃ | Conversion to acid chloride, then controlled reduction |
| Benzylic Bromide to Methyl | 3-Fluoro-4-methylbenzoic acid | H₂, Pd/C or NaBH₄ | Catalytic hydrogenation or hydride reduction |
Esterification and Transesterification Kinetics and Thermodynamics
The carboxylic acid group of this compound readily undergoes esterification with various alcohols. The kinetics and thermodynamics of this reaction are influenced by the electronic effects of the substituents on the benzene ring.
Kinetics: The rate of acid-catalyzed esterification is sensitive to the electronic nature of the carboxylic acid. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This effect generally leads to faster esterification rates compared to unsubstituted benzoic acid. dnu.dp.ua The reaction is typically first-order with respect to the benzoic acid derivative. dnu.dp.ua A detailed kinetic analysis would show the reaction is first order in the catalyst, the alcohol, and the acid anhydride (B1165640) (if used). researchgate.net
Transesterification, the conversion of one ester to another, can also be performed on esters derived from this compound. This process is also an equilibrium-controlled reaction, catalyzed by either acid or base. The equilibrium position is determined by the relative stability of the starting and product esters and alcohols.
| Parameter | Influence of Substituents (F, CH₂Br) | Details |
| Reaction Rate (Kinetics) | Increased rate | The electron-withdrawing fluorine atom enhances the electrophilicity of the carboxyl carbon, accelerating nucleophilic attack. |
| Activation Energy (Ea) | Lowered | The activation energy for the forward reaction is expected to be in the range of 50-60 kJ/mol, similar to other benzoic acids. dnu.dp.uamdpi.com |
| Equilibrium Constant (Keq) | Minimally affected | Primarily influenced by the removal of water. |
| Enthalpy (ΔH) | Slightly exothermic | The reaction is typically slightly exothermic. mdpi.com |
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Bromide (from potential pre-cursors or post-functionalization)
While this compound itself possesses a benzylic bromide, its aromatic ring is a prime candidate for hosting a halogen, such as bromine, through precursor synthesis or post-functionalization. A hypothetical precursor, for instance, could be 4-bromo-2-fluoro-1-(bromomethyl)benzene, which could then be carboxylated. Alternatively, the aromatic ring of a 3-fluoro-4-methylbenzoic acid derivative could be brominated. Such an aryl bromide derivative would be an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.gov
Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent. nih.gov A bromo-derivative of the title compound could be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl structures.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields. Electron-donating, bulky phosphine (B1218219) ligands are often employed. mdpi.com
Table of Typical Suzuki-Miyaura Reaction Conditions
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and promotes key steps |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate |
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper salts. bepls.com An aryl bromide derivative of this compound could react with various terminal alkynes to produce arylalkyne derivatives, which are valuable intermediates in organic synthesis.
The reaction mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.org This intermediate then undergoes transmetalation with the arylpalladium(II) complex. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling). wikipedia.org
Table of Typical Sonogashira Coupling Conditions
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide |
| Ligand | PPh₃ | Stabilizes the palladium catalyst |
| Base | Et₃N, i-Pr₂NH (serves as base and solvent) | Neutralizes the H-X byproduct and facilitates alkyne deprotonation |
| Solvent | THF, DMF | Co-solvent with the amine base |
Heck Reaction Dynamics
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond. organic-chemistry.org An aryl bromide derivative of the title compound could undergo Heck coupling with various alkenes, such as acrylates, styrenes, or enamides, to introduce vinyl groups onto the aromatic ring. organic-chemistry.orgorganic-chemistry.org
The reaction typically proceeds through a neutral or cationic pathway, involving oxidative addition of the aryl halide to Pd(0), coordination and insertion of the alkene, and subsequent β-hydride elimination to release the product. researchgate.net The regioselectivity of alkene insertion and the stereoselectivity of the resulting double bond are key aspects of the reaction's dynamics. Generally, the reaction shows a high preference for trans selectivity. organic-chemistry.org
Table of Typical Heck Reaction Conditions
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Pre-catalyst that is reduced to Pd(0) in situ |
| Ligand | PPh₃, P(o-tol)₃, Herrmann-Beller palladacycle | Influences catalyst stability and activity |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the H-X acid formed during the reaction |
| Solvent | DMF, NMP, Acetonitrile (B52724) | High-boiling polar aprotic solvents are common |
Mechanistic Studies of Aromatic Ring Functionalization and Derivatization
Further functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com
The three substituents exert competing electronic effects:
-COOH (carboxylic acid): A strong deactivator that is meta-directing due to its strong -I and -R effects.
-CH₂Br (bromomethyl): A weak deactivator due to the inductive effect of the bromine atom, and it is considered ortho, para-directing.
The regiochemical outcome of an EAS reaction is determined by the interplay of these directing effects. The positions on the ring are C1(-COOH), C2(H), C3(-F), C4(-CH₂Br), C5(H), and C6(H).
The powerful meta-directing effect of the -COOH group directs incoming electrophiles to the C5 position.
The ortho, para-directing -F group directs to the C2 and C4 positions (C4 is blocked).
The ortho, para-directing -CH₂Br group directs to the C3 and C5 positions (C3 is blocked).
Considering the combined influence, the C5 position is the most likely site for electrophilic attack, as it is meta to the strongly directing carboxyl group and ortho to the weakly directing bromomethyl group. The C2 position is sterically hindered and ortho to the deactivating carboxyl group. Therefore, reactions like nitration or further halogenation are predicted to occur predominantly at the C5 position.
Radical-Mediated Transformations Involving the Bromomethyl Group
The bromomethyl group of this compound serves as a versatile precursor for the generation of a benzylic radical, a highly reactive intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The stability of this benzylic radical is enhanced by resonance delocalization of the unpaired electron into the aromatic ring, making its formation and subsequent reactions a viable synthetic strategy. Radical-mediated transformations are typically initiated by thermochemical or photochemical methods, or through the use of a radical initiator.
The fundamental mechanism of these transformations follows a classic radical chain process, which can be broken down into three key stages: initiation, propagation, and termination.
Initiation: This stage involves the homolytic cleavage of a weak bond to generate the initial radical species. In the context of transformations involving this compound, this can be achieved by the homolysis of the carbon-bromine bond, often facilitated by heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator first decomposes to form initiator radicals, which then abstract the bromine atom from this compound to generate the key 4-(carboxy)-2-fluorobenzyl radical.
Propagation: Once formed, the 4-(carboxy)-2-fluorobenzyl radical can undergo a variety of reactions, which constitute the propagation phase of the chain reaction. A common transformation is the addition to an unsaturated system, such as an alkene or alkyne, in a process known as a Giese reaction or atom transfer radical addition (ATRA). In this step, the benzylic radical adds across the double or triple bond, creating a new carbon-carbon bond and a new radical intermediate. This new radical can then abstract a bromine atom from another molecule of this compound, thereby propagating the radical chain and forming the final product.
Another potential propagation pathway is a radical cyclization reaction. If the molecule contains a suitably positioned unsaturated moiety, the initially formed benzylic radical can attack this internal double or triple bond, leading to the formation of a cyclic product. This intramolecular reaction is a powerful tool for the construction of ring systems.
Termination: The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the coupling of two benzylic radicals, the reaction of a benzylic radical with an initiator radical, or other radical-radical combination events.
While specific, detailed research findings on the radical-mediated transformations of this compound are not extensively documented in readily available literature, the principles of radical chemistry allow for the prediction of its reactivity. Based on analogous systems, a number of transformations can be envisaged. For instance, the Giese reaction of the 4-(carboxy)-2-fluorobenzyl radical with electron-deficient alkenes, such as acrylates or acrylonitrile, would be expected to proceed efficiently. Similarly, reductive coupling reactions, where the benzylic radical is trapped by a reducing agent, could lead to the formation of the corresponding toluene derivative, 3-fluoro-4-methylbenzoic acid.
The following table outlines hypothetical, yet chemically plausible, radical-mediated transformations of this compound, based on well-established radical reaction types.
| Reaction Type | Reactant(s) | Initiator/Conditions | Plausible Product(s) | Reaction Description |
| Giese-type Addition | This compound, Acrylonitrile | AIBN, heat | 4-(3-Cyano-2-propyl)-3-fluorobenzoic acid | The 4-(carboxy)-2-fluorobenzyl radical adds to the double bond of acrylonitrile, followed by bromine atom abstraction from another molecule of the starting material to propagate the chain. |
| Reductive Dimerization | This compound | Zinc dust, sonication | 1,2-Bis(4-carboxy-2-fluorophenyl)ethane | Two 4-(carboxy)-2-fluorobenzyl radicals, generated by the reductive cleavage of the C-Br bond, couple to form a dimer. |
| Atom Transfer Radical Addition (ATRA) | This compound, Styrene | Cu(I)Br/Ligand, heat | 4-(2-Bromo-1-phenylethyl)-3-fluorobenzoic acid | The benzylic radical adds to styrene, and the resulting radical is trapped by a bromine atom from the copper catalyst system. |
It is important to note that the actual yields and product distributions for these reactions would need to be determined experimentally. The presence of the carboxylic acid and fluorine substituents on the aromatic ring could influence the reactivity of the benzylic radical and the stability of the intermediates, potentially affecting the course of the reaction.
Applications of 4 Bromomethyl 3 Fluorobenzoic Acid in Advanced Organic Synthesis
Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems
The structure of 4-(Bromomethyl)-3-fluorobenzoic acid, featuring a bromomethyl group and a carboxylic acid on a substituted benzene (B151609) ring, makes it an ideal candidate for the synthesis of polyfunctionalized aromatic and heteroaromatic systems. The bromomethyl group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, phenols, thiols, and carbanions, to introduce a wide range of substituents. The carboxylic acid group can be converted into esters, amides, or other functional groups, further increasing the molecular complexity.
Table 1: Potential Reactions for Polyfunctionalization
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group |
|---|---|---|
| Nucleophilic Substitution | Primary/Secondary Amine | Aminomethyl |
| Nucleophilic Substitution | Phenol/Thiophenol | (Aryloxy)methyl/(Arylthio)methyl |
| Esterification | Alcohol | Ester |
| Amide Coupling | Amine | Amide |
Role as a Key Synthon in Divergent Synthetic Pathways
A divergent synthetic strategy involves the use of a common intermediate to generate a library of structurally diverse compounds. This compound is well-suited for this approach due to its two distinct reactive sites. For instance, the carboxylic acid could be coupled with a panel of different amines to create a library of amides. Subsequently, the bromomethyl group of each amide could be reacted with a variety of nucleophiles, leading to a large and diverse collection of molecules from a single starting material. This strategy is highly efficient for the rapid exploration of chemical space in drug discovery.
Utilization in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of compounds with a high degree of structural and stereochemical diversity, often leading to novel molecular scaffolds. While specific examples are not documented, one could envision a scenario where this compound is used in a build/couple/pair strategy. For example, the carboxylic acid could be attached to a solid support, followed by reaction of the bromomethyl group with a bifunctional linker. Subsequent intramolecular reactions could then lead to the formation of various heterocyclic ring systems, generating a library of compounds with diverse scaffolds.
Application in the Preparation of Precursors for Complex Chemical Structures
The title compound can serve as a starting material for the synthesis of more complex molecules that are precursors to active pharmaceutical ingredients (APIs) or other high-value chemicals. The combination of the fluoro and bromomethyl substituents on the benzoic acid core provides a unique substitution pattern that can be strategically utilized in multi-step syntheses. For example, the bromomethyl group could be used to introduce a side chain that, after several transformations, participates in a key cyclization reaction to form a complex polycyclic system.
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. The functional groups present in this compound suggest its potential use in certain MCRs. For instance, in a conceptual Ugi-type reaction, the carboxylic acid could serve as the acid component. However, the reactivity of the bromomethyl group might interfere with the reaction or could be exploited in a subsequent intramolecular cyclization step to generate further complexity. No specific examples of its use in well-established MCRs like the Ugi or Passerini reaction have been reported.
Research on 4 Bromomethyl 3 Fluorobenzoic Acid As a Medicinal Chemistry Building Block
Precursor in the Synthesis of Ligand Scaffolds for Biological Targets
The unique architecture of 4-(Bromomethyl)-3-fluorobenzoic acid makes it an ideal starting material for the synthesis of diverse molecular scaffolds designed to interact with specific biological targets. The presence of both a nucleophile-attracting bromomethyl group and a carboxyl group that can participate in amide bond formation allows for the construction of elaborate molecular frameworks.
In the field of kinase inhibitor development, for instance, this building block can be utilized to generate libraries of compounds based on established pharmacophores. ed.ac.ukacs.org Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.ukacs.org The synthesis of potent and selective kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk this compound can serve as a key precursor to core heterocyclic systems, such as quinazolines, which are prevalent in FDA-approved kinase inhibitors. nih.gov The bromomethyl moiety offers a convenient point for introducing various substituents that can probe the deep pockets of the ATP-binding site, while the benzoic acid can be used to anchor the molecule or form critical hydrogen bonds with the target protein.
The table below illustrates representative ligand scaffolds whose synthesis can be initiated or diversified using this compound as a key precursor.
| Scaffold Class | Potential Biological Target | Role of this compound |
| Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) | Forms part of the core structure, with the bromomethyl group allowing for substitution at the solvent-exposed region. |
| Pyrrolo[2,3-d]pyrimidines | Janus Kinase (JAK) | Can be used to introduce a substituted benzyl (B1604629) group, probing interactions within the kinase hinge region. |
| Imidazo[5,1-f] lifechemicals.comnih.govacs.orgtriazines | Phosphodiesterase 2A (PDE2A) | Serves as a versatile starting point for building the substituted phenyl moiety common in this class of inhibitors. nih.gov |
| Phenyltetrazoles | P2X7 Receptor | The bromomethyl group enables linkage to the tetrazole core, while the substituted phenyl ring explores key binding interactions. |
Strategic Intermediate for Modifying Bioactive Molecules
The modification of existing bioactive molecules, including natural products and approved drugs, is a powerful strategy to enhance potency, improve pharmacokinetic properties, or elucidate mechanisms of action. This process, often referred to as late-stage functionalization (LSF), allows chemists to rapidly generate novel analogues without resorting to lengthy de novo synthesis. nih.govscispace.comnih.gov
This compound is an excellent reagent for LSF due to the high reactivity of its benzylic bromide. This group can readily react with nucleophilic moieties (such as alcohols, phenols, amines, and thiols) present on a complex bioactive core. This enables the strategic "grafting" of the 3-fluoro-4-carboxyphenylmethyl moiety onto a parent molecule. The introduction of this group can alter a compound's properties in several ways: the fluorine atom can modulate metabolic stability and binding affinity, while the carboxylic acid introduces a polar handle that can improve solubility or create new interactions with a biological target. dntb.gov.ua
Below is a table detailing the potential modifications of bioactive molecules using this compound.
| Bioactive Molecule Class | Target Functional Group | Resulting Linkage | Potential Outcome |
| Alkaloids (e.g., with a secondary amine) | Amine (-NH) | Tertiary Amine | Introduction of a charged or polar group to modulate solubility and cell permeability. |
| Macrolides (e.g., with a hydroxyl group) | Hydroxyl (-OH) | Ether | Modification of pharmacokinetic profile and exploration of new binding interactions. nih.gov |
| Peptides (e.g., with a lysine (B10760008) side chain) | Amine (-NH2) | Secondary Amine | Attachment of a new pharmacophoric element to enhance target affinity or selectivity. |
| Steroids (e.g., with a phenolic hydroxyl) | Phenol (-OH) | Aryl Ether | Alteration of receptor binding mode and improvement of metabolic stability. |
Enabling Compound for the Generation of Molecular Probes for Chemical Biology Research
Chemical probes are essential tools for dissecting complex biological processes. nih.gov These specialized molecules, which include fluorescent labels, affinity probes, and radiolabeled tracers, allow researchers to visualize, track, and perturb the function of proteins and other biomolecules within their native cellular environment. The design of a chemical probe often requires a versatile chemical scaffold that can be readily linked to a reporter tag without compromising its binding to the target of interest.
This compound serves as an excellent platform for this purpose. The reactive bromomethyl group acts as a convenient chemical handle for conjugating various reporter groups. For example, it can be used to attach fluorophores for fluorescence microscopy applications or biotin (B1667282) tags for affinity purification studies.
Furthermore, its structure is highly amenable to the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. The fluorine atom on the phenyl ring can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F), a commonly used radionuclide in PET tracer development. nih.gov Alternatively, the bromomethyl group can be used to attach a chelating agent for radiometals or another ¹⁸F-containing prosthetic group. Such PET ligands are invaluable for drug development and for diagnosing diseases characterized by changes in protein expression or function. nih.govnih.gov
The following table summarizes the types of molecular probes that can be synthesized using this compound.
| Probe Type | Reporter Tag | Conjugation Strategy | Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Reaction of an amine- or thiol-functionalized fluorophore with the bromomethyl group. | Live-cell imaging, flow cytometry, and fluorescence microscopy. |
| Affinity Probe | Biotin | Reaction of biotin-amine or a similar derivative with the bromomethyl group. | Protein pull-down experiments, target identification, and validation. |
| PET Radiotracer | Fluorine-18 (¹⁸F) | Nucleophilic substitution of the bromide with [¹⁸F]fluoride or attachment of an ¹⁸F-labeled synthon. nih.gov | In vivo imaging of drug targets, disease diagnosis, and pharmacokinetic studies. nih.gov |
Application in the Design of Fragments for Fragment-Based Drug Discovery Research (conceptual framework)
Fragment-Based Drug Discovery (FBDD) has become a mainstream approach for identifying high-quality lead compounds. nih.gov This method involves screening libraries of small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. nih.gov Hits from these screens then serve as starting points for the rational design of more potent, drug-like molecules.
Conceptually, this compound is an excellent candidate for inclusion in a fragment library. Its molecular properties align well with the empirical "Rule of Three," a set of guidelines used to define fragment-like chemical space. The presence of a fluorine atom is particularly advantageous for FBDD campaigns that utilize ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for screening. lifechemicals.comnih.gov ¹⁹F NMR is a highly sensitive technique for detecting fragment binding, as the fluorine signal is very sensitive to changes in its local chemical environment upon binding to a protein target. lifechemicals.com
The bifunctional nature of this compound provides clear and distinct vectors for fragment elaboration. Once a binding mode is established (e.g., through X-ray crystallography), the bromomethyl and carboxylic acid groups can be independently modified to "grow" the fragment into an adjacent binding pocket, thereby increasing affinity and selectivity. The bromomethyl group, in particular, offers a reactive handle for linking to other fragments or for exploring specific interactions with the target.
This table outlines the properties of this compound that make it a suitable fragment for FBDD.
| FBDD Principle | Relevant Property of this compound |
| Low Molecular Weight | Molecular weight is within the typical range for fragments (< 300 Da). |
| Low Complexity | Simple, rigid aromatic core with defined functional groups. |
| Solubility | The carboxylic acid group enhances aqueous solubility, which is crucial for screening assays. |
| ¹⁹F NMR Screening Amenability | The fluorine atom provides a sensitive NMR probe for detecting binding events. nih.govlifechemicals.com |
| Defined Growth Vectors | The bromomethyl and carboxylic acid groups provide clear, orthogonal sites for synthetic elaboration. |
Contribution to Structure-Activity Relationship (SAR) Exploration in Academic Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov These studies involve the systematic synthesis and evaluation of analogues of a lead compound to map the molecular determinants of target binding and functional activity.
This compound is an exceptionally useful tool for conducting SAR studies, particularly in academic research settings where the rapid generation of diverse analogues is essential. The high reactivity of the bromomethyl group allows for the straightforward synthesis of a library of derivatives by reaction with a panel of nucleophiles, such as various amines, alcohols, thiols, and phenols.
This approach enables researchers to systematically probe the steric, electronic, and hydrophobic requirements of a specific binding pocket on a target protein. For example, by introducing a series of substituted anilines via the bromomethyl linker, one can explore the effects of electron-donating and electron-withdrawing groups on binding affinity. Similarly, using a series of aliphatic alcohols of increasing chain length can map the dimensions of a hydrophobic pocket. The fluorine and bromine atoms on the phenyl ring also contribute to the SAR, providing specific electronic and steric features that can be compared to non-halogenated analogues. bohrium.com
The table below provides a conceptual framework for how derivatives of this compound can be used in SAR exploration.
| Nucleophile Series | Property Being Probed | Example Substituents | Potential SAR Insight |
| Substituted Anilines | Electronic Effects, H-Bonding | 4-methoxy, 4-nitro, 4-hydroxy | Determines if electron-rich or -poor rings are preferred and identifies key H-bond interactions. |
| Aliphatic Amines | Steric Bulk, Lipophilicity | Isopropylamine, cyclohexylamine | Maps the size and shape of the binding pocket. |
| Phenols | Aromatic Interactions, H-Bonding | Phenol, naphthol, catechols | Explores pi-stacking interactions and additional H-bond donor/acceptor sites. |
| Thiols | Soft-atom Interactions, Lipophilicity | Ethanethiol, thiophenol | Probes for interactions with cysteine residues or other "soft" regions of the target. |
Advanced Derivatization and Analog Synthesis Strategies for Research Purposes
Synthesis of Variously Substituted Ester Analogs (e.g., Ethyl, Benzyl)
The carboxylic acid moiety of 4-(bromomethyl)-3-fluorobenzoic acid is readily converted into a variety of ester analogs, a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing cell permeability. The synthesis of these esters is typically achieved through well-established esterification reactions.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) or benzyl (B1604629) alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active intermediate that readily reacts with the alcohol.
The synthesis of ethyl 4-(bromomethyl)-3-fluorobenzoate, for instance, can be carried out by refluxing this compound in ethanol with a catalytic amount of sulfuric acid. Similarly, benzyl 4-(bromomethyl)-3-fluorobenzoate can be prepared by reacting the parent acid with benzyl alcohol under similar acidic conditions or by using DCC/DMAP coupling in a suitable organic solvent like dichloromethane (B109758) (DCM).
| Ester Analog | Alcohol | Common Synthesis Method | Key Reagents |
| Ethyl 4-(bromomethyl)-3-fluorobenzoate | Ethanol | Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) |
| Benzyl 4-(bromomethyl)-3-fluorobenzoate | Benzyl Alcohol | DCC Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
Formation of Substituted Amide Derivatives
The conversion of the carboxylic acid to an amide is another crucial derivatization strategy, often employed to introduce new functionalities, modulate biological activity, or create stable linkages. The synthesis of substituted amide derivatives of this compound typically proceeds through a two-step, one-pot procedure.
First, the carboxylic acid is activated to form a more reactive species. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with a primary or secondary amine to form the corresponding amide.
Alternatively, peptide coupling reagents, similar to those used in ester synthesis (e.g., DCC, EDC, HATU, HOBt), can be used to directly couple the carboxylic acid with an amine. This method is generally milder and tolerates a wider range of functional groups. For example, the synthesis of N-arylbenzamides can be achieved by reacting this compound with a substituted aniline (B41778) in the presence of a coupling agent.
A specific example includes the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives. This is accomplished by first converting this compound to its corresponding benzoyl bromide, which then reacts with 4-ethyl-6-methylpyrimidin-2-amine (B50815) in the presence of a base like potassium hydroxide (B78521).
| Amide Derivative Type | Amine | Common Synthesis Method | Key Reagents |
| N-Aryl Amides | Substituted Anilines | Acyl Chloride Formation followed by Amination | Thionyl Chloride (SOCl₂), Triethylamine (Et₃N) |
| N-Alkyl Amides | Alkylamines | Peptide Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt) |
| N-Heterocyclic Amides | Heterocyclic Amines | Acyl Halide Method | 4-(bromomethyl)benzoyl bromide, Potassium Hydroxide (KOH) |
Generation of Thioether and Selenoether Analogs
The highly reactive bromomethyl group of this compound is an excellent electrophilic handle for the synthesis of thioether and selenoether analogs. These derivatives are of interest in medicinal chemistry and materials science due to the unique properties of sulfur and selenium.
Thioether analogs are typically synthesized via a nucleophilic substitution reaction where a thiol (R-SH) or a thiolate salt (R-S⁻Na⁺) acts as the nucleophile, displacing the bromide ion from the benzylic position. The reaction is generally carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate. A variety of thiols, including aliphatic, aromatic, and heterocyclic thiols, can be used to generate a diverse library of thioether derivatives.
Selenoether analogs are prepared in a similar fashion, using selenols (R-SeH) or selenolates (R-Se⁻Na⁺) as nucleophiles. However, selenols are often more sensitive to oxidation than thiols, so the reactions may require an inert atmosphere. An alternative approach involves the use of organoselenocyanates (R-SeCN) which can be converted to the corresponding selenolates in situ. For instance, arylselenoethers can be prepared from aryl halides and diselenides under photocatalyst-free conditions, a principle that can be adapted for the benzylic bromide of this compound.
| Analog Type | Nucleophile | General Reaction Type | Key Conditions |
| Thioether | Thiol (R-SH) | Nucleophilic Substitution | Base (e.g., K₂CO₃, NaOH) |
| Selenoether | Selenol (R-SeH) | Nucleophilic Substitution | Base, Inert Atmosphere |
| Selenoether | Organoselenocyanate (R-SeCN) | In situ generation of selenolate | Reducing agent |
Design and Synthesis of Fluorinated Analogs with Modified Chemical Reactivity
The fluorine atom on the aromatic ring of this compound significantly influences its electronic properties, pKa, and metabolic stability. The design and synthesis of analogs with modified fluorination patterns can lead to compounds with altered chemical reactivity and biological profiles.
Strategies to modify the fluorination can include:
Introduction of additional fluorine atoms: The synthesis of polyfluorinated benzoic acid derivatives can be achieved through various fluorination techniques. While direct fluorination of the existing ring can be challenging and lead to mixtures of products, a more controlled approach involves starting from a more highly fluorinated precursor and introducing the bromomethyl and carboxyl groups.
Altering the position of the fluorine atom: The synthesis of isomers, such as 2-fluoro- or 4-fluoro- (B1141089) (relative to the carboxylic acid) analogs with a bromomethyl group, would require starting from different fluorinated benzoic acid precursors. The introduction of a fluorine atom can sometimes be a useful tool to modify the mutagenic potency of a molecule.
Replacing the fluorine atom with other groups: Nucleophilic aromatic substitution (SNAr) can potentially be used to replace the fluorine atom with other nucleophiles, although this is generally challenging on an electron-rich benzene (B151609) ring unless activated by strong electron-withdrawing groups.
The synthesis of these analogs often requires multi-step synthetic routes, starting from appropriately substituted fluorinated aromatic compounds.
Development of Linker Methodologies for Conjugation in Research Tools
The bifunctional nature of this compound makes it an attractive building block for the development of linkers used in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs).
The carboxylic acid provides a handle for forming a stable amide bond with an amine-containing molecule, such as an antibody or a peptide. This is typically achieved using the peptide coupling methods described in section 6.2.
The bromomethyl group can be used to attach the linker to another molecule through nucleophilic substitution. For example, it can react with a thiol group on a payload molecule to form a stable thioether linkage.
A common strategy in ADC linker design is the use of a self-immolative spacer , such as a p-aminobenzyl carbamate (B1207046) (PABC) group. In such a construct, this compound could be used to connect to the PABC unit, which in turn is linked to the payload. Cleavage of a trigger on the other end of the linker (e.g., by an enzyme) would initiate a cascade of electronic rearrangements, leading to the release of the unmodified payload.
The development of linker methodologies involving this compound allows for the precise control over the attachment of biomolecules and payloads, which is crucial for the efficacy and safety of the resulting conjugates.
Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 4-(bromomethyl)-3-fluorobenzoic acid. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, the spectrum is expected to show characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the bromomethyl group. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The acidic proton of the carboxyl group is also observable, though its chemical shift can be broad and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. compoundchem.com Signals are expected for the carboxyl carbon, the aromatic carbons (with their shifts influenced by the fluorine, carboxyl, and bromomethyl substituents), and the methylene carbon of the bromomethyl group. wisc.edu The electronegativity of the attached atoms (Br, F, O) significantly influences the chemical shifts of the adjacent carbons.
¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.com It provides a specific signal for the fluorine atom, and its chemical shift is highly dependent on the electronic environment within the aromatic ring. ucsb.edu Coupling between the ¹⁹F nucleus and nearby ¹H nuclei (protons on the ring) can provide crucial information for assigning the substitution pattern on the benzene (B151609) ring. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu
Table 1: Predicted NMR Chemical Shift Data for this compound Predicted values are based on established substituent effects and data from analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Aromatic) | ~7.5 - 8.2 | Multiplet (m) | Three distinct protons on the aromatic ring, with complex splitting due to H-H and H-F coupling. |
| ¹H (-CH₂Br) | ~4.7 | Singlet (s) | Protons of the bromomethyl group. |
| ¹H (-COOH) | >10 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |
| ¹³C (-COOH) | ~165-170 | - | Carboxylic acid carbon. |
| ¹³C (Aromatic C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | - | Carbon directly bonded to fluorine, shows a large one-bond coupling constant. |
| ¹³C (Aromatic) | ~115-140 | - | Remaining five aromatic carbons, including the ipso-carbons. |
| ¹³C (-CH₂Br) | ~30-35 | - | Methylene carbon of the bromomethyl group. |
| ¹⁹F | ~ -110 to -120 | Multiplet (m) | Shift relative to CFCl₃. Coupled to ortho and meta protons. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the calculation of its elemental formula with high confidence. chromsoc.jp This method is critical for confirming the identity of a newly synthesized compound. The monoisotopic mass of C₈H₆BrFO₂ is calculated to be 231.9589 Da. HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's composition.
In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the compound's fragmentation patterns. By inducing fragmentation of the molecular ion, characteristic product ions are formed that provide structural information.
Expected Fragmentation Pathways:
Loss of a bromine radical (•Br): A common fragmentation for brominated compounds, leading to a [M-Br]⁺ ion.
Loss of a carboxyl group (•COOH or H₂O + CO): Fragmentation of the carboxylic acid moiety.
Loss of the bromomethyl group (•CH₂Br): Cleavage of the benzyl-carbon bond.
Table 2: Theoretical HRMS Data for this compound
| Ion Formula | Description | Calculated Exact Mass (Da) |
|---|---|---|
| [C₈H₆⁷⁹BrFO₂]⁺ | Molecular Ion (⁷⁹Br isotope) | 231.9589 |
| [C₈H₆⁸¹BrFO₂]⁺ | Molecular Ion (⁸¹Br isotope) | 233.9569 |
| [C₈H₆FO₂]⁺ | Fragment after loss of Br | 153.0352 |
| [C₇H₃BrF]⁺ | Fragment after loss of H₂O and CO | 184.9456 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. For this compound, the IR spectrum would be dominated by several key absorptions. The most prominent would be the broad O-H stretch from the carboxylic acid dimer, the sharp C=O stretch of the carboxyl group, and various C-H and C=C stretching and bending modes from the aromatic ring. The C-F and C-Br bond stretches would also be present, typically in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the bond's dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this molecule, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Spectroscopy Frequencies Frequencies are typical ranges and are based on data from analogous compounds like 4-(bromomethyl)benzoic acid and 4-fluorobenzoic acid. nih.govchemicalbook.comnist.gov
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F stretch (Aryl fluoride) | 1200 - 1300 | Strong |
| C-O stretch (Carboxylic acid) | 1250 - 1350 | Strong |
| C-Br stretch | 500 - 650 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. A successful crystallographic analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles.
For this compound, a crystal structure would confirm the planar geometry of the benzene ring and the relative orientations of the three substituents. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of centrosymmetric dimers in the solid state. Halogen bonding involving the bromine atom might also be observed. As of now, no publicly available crystal structure for this compound has been reported in crystallographic databases.
Chromatographic Method Development for Purity Analysis and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar compounds like benzoic acid derivatives. ekb.eg A typical method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (often with a low pH, such as 0.1% formic or phosphoric acid, to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring strongly absorbs (e.g., ~240-255 nm). This method can be optimized to achieve baseline separation of the target compound from potential impurities, allowing for accurate quantification of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high melting point of carboxylic acids, direct analysis by GC-MS is challenging. However, derivatization to a more volatile ester (e.g., a methyl or ethyl ester) would allow for analysis. guidechem.com The sample would be injected into a heated port, vaporized, and separated on a capillary column (e.g., with a nonpolar stationary phase like DB-5). The separated components would then be detected by a mass spectrometer, providing both retention time and mass spectral data for identification. This method is particularly useful for identifying volatile impurities.
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at ~245 nm | |
| GC-MS (after derivatization) | Column | Capillary column (e.g., 30 m x 0.25 mm, DB-5) |
| Carrier Gas | Helium | |
| Temperature Program | Initial temp ~100°C, ramp to ~280°C | |
| Detection | Mass Spectrometry (Electron Ionization) |
Computational and Theoretical Chemistry Investigations of 4 Bromomethyl 3 Fluorobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(Bromomethyl)-3-fluorobenzoic acid. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and identify regions susceptible to chemical attack.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. sciencepg.com These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical environments. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating a region prone to electrophilic attack, and positive potential around the hydrogen atoms.
| Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. aps.org For this compound, DFT studies can be employed to map out potential energy surfaces for various reactions, such as nucleophilic substitution at the bromomethyl group or esterification of the carboxylic acid.
These studies involve locating the transition state (TS) for a given reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. By calculating the geometries and energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. comporgchem.com
For instance, in a hypothetical SN2 reaction with a nucleophile, DFT calculations could model the approach of the nucleophile to the carbon atom of the bromomethyl group, the simultaneous breaking of the carbon-bromine bond, and the formation of the new carbon-nucleophile bond. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|
| Reactants | 0.0 | C-Br bond length: 1.95 Å |
| Transition State | +25.0 | Incoming Nu...C distance: 2.20 Å; C...Br distance: 2.30 Å |
| Products | -15.0 | C-Nu bond length: 1.45 Å |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov
By simulating the molecule's trajectory over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the rotational freedom around the C-C bonds connecting the carboxylic acid and bromomethyl groups to the benzene (B151609) ring.
Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of two this compound molecules, leading to the formation of dimers. In a biological context, MD simulations could be used to model the interaction of this compound with a protein's active site, providing clues about its potential biological activity. mdpi.comnih.gov
| Conformer | Dihedral Angle (C-C-C=O) | Relative Population at 298 K |
|---|---|---|
| A | ~0° | 65% |
| B | ~180° | 35% |
In Silico Prediction of Chemical Transformations and Product Distributions
In silico methods, which are computational approaches to problem-solving, can be used to predict the likely outcomes of chemical reactions involving this compound. These predictions can be based on quantum chemical calculations of reaction barriers, as discussed in section 8.2, or by using more sophisticated algorithms that consider a wider range of possible reaction pathways.
For a molecule with multiple reactive sites like this compound (the carboxylic acid and the bromomethyl group), computational models can predict the regioselectivity and chemoselectivity of a reaction with a given reagent. For example, when reacting with a species that is both a nucleophile and a base, these models could predict whether substitution at the bromomethyl group or deprotonation of the carboxylic acid is the more favorable pathway.
These predictive models can be particularly useful in synthetic chemistry for designing reaction conditions that favor the formation of a desired product while minimizing the formation of byproducts.
Computational Exploration of Substituent Effects on Reactivity
Computational chemistry provides a powerful platform for systematically studying how the substituents on the benzene ring of this compound influence its reactivity. sciencepg.com The fluorine atom and the bromomethyl group, in addition to the carboxylic acid, all exert electronic effects that modulate the properties of the entire molecule.
By computationally replacing these substituents with other groups (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro) and recalculating the electronic structure and reactivity descriptors, a quantitative understanding of substituent effects can be obtained. This is often done in the context of Hammett plots, where the calculated reaction rates or equilibrium constants for a series of substituted compounds are correlated with the electronic properties of the substituents.
Such studies can reveal, for example, how the position and nature of a substituent on the aromatic ring affect the acidity of the carboxylic acid or the susceptibility of the bromomethyl group to nucleophilic attack. This information is invaluable for the rational design of molecules with tailored reactivity.
Emerging Research Directions and Future Perspectives on 4 Bromomethyl 3 Fluorobenzoic Acid
Integration in Continuous Flow Chemistry for Enhanced Synthetic Efficiency
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater potential for automation and scale-up. The synthesis and application of 4-(Bromomethyl)-3-fluorobenzoic acid are prime candidates for adaptation to flow chemistry protocols.
A hypothetical example would be the synthesis of an ester or amide derivative followed by a subsequent substitution at the benzylic position. In a flow setup, the carboxylic acid could first be activated and reacted with an alcohol or amine in one reactor module, with the output stream flowing directly into a second module where a nucleophile is introduced to react with the bromomethyl group.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Projected) |
| Reaction Time | Several hours to days (including intermediate workups) | Minutes to a few hours |
| Temperature Control | Challenging, potential for localized hotspots | Precise and uniform, rapid heat exchange |
| Safety | Handling of reactive intermediates at large scale | Small reaction volumes at any given time, enhanced containment |
| Scalability | Requires reactor redesign and re-optimization | Achieved by running the system for a longer duration ("scaling out") |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics (e.g., IR, UV-Vis) |
This integration promises to make the synthesis of derivatives of this compound more efficient, safer, and more scalable for industrial production.
Applications in Photoredox Catalysis for Novel Bond Formations
Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has revolutionized modern organic synthesis by enabling the formation of chemical bonds under exceptionally mild conditions. The this compound molecule is an excellent candidate for use in such reactions due to its benzylic bromide moiety.
Under visible light irradiation and in the presence of a suitable photocatalyst, the C-Br bond can undergo homolytic cleavage to generate a 4-carboxy-2-fluorobenzyl radical. This highly reactive radical intermediate can then participate in a variety of bond-forming reactions that are often difficult to achieve through traditional methods. For example, it could be coupled with alkenes, alkynes, or (hetero)arenes to form new C-C bonds, or with various nucleophiles to form C-N, C-O, or C-S bonds.
The fluorine atom on the aromatic ring can electronically influence the stability and reactivity of the generated radical, potentially leading to unique selectivity profiles. This opens the door for the synthesis of novel and complex molecules that would otherwise require lengthy and arduous synthetic routes.
| Potential Coupling Partner | Bond Type Formed | Resulting Structure | Potential Application Area |
| Styrene | C-C | Diarylethane derivative | Medicinal Chemistry |
| Indole | C-C | Functionalized indole | Agrochemicals |
| Thiophenol | C-S | Benzyl (B1604629) thioether | Materials Science |
| Carbazole | C-N | N-benzylated carbazole | Organic Electronics |
The exploration of this compound in photoredox catalysis is a promising frontier for discovering new synthetic methodologies and accessing novel chemical space.
Potential Contributions to Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into ordered, functional superstructures is a key goal in this field. This compound possesses several features that make it a compelling building block, or "tecton," for supramolecular assembly.
Hydrogen Bonding: The carboxylic acid group is a powerful and reliable hydrogen bond donor and acceptor. It can form robust dimeric "synthons" with other carboxylic acid molecules or participate in hydrogen bonding networks with other functional groups like amides or pyridines.
Halogen Bonding: Both the bromine and fluorine atoms can act as halogen bond donors or acceptors, respectively. Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the assembly of molecules in the solid state, leading to the formation of co-crystals with predictable structures and tunable properties.
π-π Stacking: The aromatic ring can interact with other aromatic systems through π-π stacking, further stabilizing the resulting supramolecular architecture.
By combining these interactions, researchers could design and synthesize co-crystals, liquid crystals, or molecular gels based on this compound. For instance, co-crystallization with a complementary hydrogen- and halogen-bond acceptor could lead to materials with unique optical or physical properties.
| Non-Covalent Interaction | Participating Group(s) | Role in Self-Assembly |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of dimers and chains; primary structural direction |
| Halogen Bonding | Bromine (-Br), Fluorine (-F) | Fine-tuning of molecular packing; secondary structural control |
| π-π Stacking | Aromatic Ring | Stabilization of layered or columnar structures |
| Dipole-Dipole Interactions | C-F and C-Br bonds | Influencing crystal packing and bulk material properties |
The systematic study of the self-assembly behavior of this compound and its derivatives could provide valuable insights into the principles of crystal engineering and the rational design of functional molecular solids.
Role in the Development of Advanced Materials for Electronic and Photosensitive Applications
The unique electronic properties conferred by halogenated aromatic rings make them attractive components for advanced organic materials. The this compound scaffold could be integrated into polymers and small molecules designed for applications in organic electronics (e.g., OLEDs, OFETs) and as photosensitive materials.
The fluorine atom is known to lower the HOMO and LUMO energy levels of aromatic compounds, which can enhance their thermal stability, oxidative stability, and charge-transport properties. The carboxylic acid group can serve as an anchoring point to attach the molecule to conductive or semiconductive surfaces, while the reactive bromomethyl group provides a convenient handle for polymerization or for grafting the molecule onto a polymer backbone.
For example, this compound could be used to synthesize:
Photosensitive Polymers: By incorporating it as a side chain on a polymer, the C-Br bond could be used for photolithographic applications, where exposure to light cleaves the bond and alters the polymer's solubility.
Organic Semiconductors: Derivatives where the bromomethyl group is replaced by a larger conjugated system could be explored as materials for organic field-effect transistors (OFETs), with the fluoro- and carboxy- groups helping to tune the molecular packing and electronic characteristics.
Functional Dielectrics: Polymers bearing this moiety could be used as dielectric layers in capacitors or transistors, where the polar C-F and C-Br bonds could influence the material's dielectric constant.
The versatility of this compound makes it a promising platform for the bottom-up design of next-generation organic materials with tailored electronic and photophysical properties.
Sustainable Synthesis Methodologies for Reduced Environmental Impact in Academic Research
In line with the principles of green chemistry, developing more environmentally benign methods for synthesizing and utilizing chemical compounds is a critical goal for the research community. Future work on this compound will likely focus on improving the sustainability of its production and use.
Key areas for improvement include:
Catalytic Bromination: Traditional benzylic bromination often uses stoichiometric amounts of reagents like N-Bromosuccinimide (NBS) and radical initiators. Future methods could focus on developing catalytic systems, perhaps using photocatalysis or electrochemistry, that use bromide salts as the bromine source, reducing waste.
Greener Solvents: Replacing conventional solvents like carbon tetrachloride (now banned) or other chlorinated solvents with more benign alternatives such as ethyl acetate, 2-methyl-THF, or even water (for certain reactions) would significantly reduce the environmental footprint.
Chemo-enzymatic Synthesis: Biocatalysis offers a powerful approach for sustainable synthesis. While a direct enzymatic synthesis of this specific molecule may be challenging, enzymes could be used to create its precursors or to modify it with high selectivity. For example, a lipase (B570770) could be used for the enantioselective esterification of a related chiral alcohol precursor, or a hydrolase could be used to resolve a racemic mixture of a derivative. beilstein-journals.org
| Green Chemistry Principle | Conventional Approach | Potential Sustainable Alternative |
| Atom Economy | Use of stoichiometric brominating agents (e.g., NBS) | Catalytic bromination using HBr and an oxidant (e.g., H₂O₂) |
| Safer Solvents | Use of chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) | Use of greener solvents (e.g., ethyl acetate, cyclopentyl methyl ether) |
| Energy Efficiency | High-temperature reflux conditions | Photochemical or electrochemical methods at room temperature |
| Use of Catalysis | Stoichiometric radical initiators (e.g., AIBN) | Use of reusable photocatalysts or biocatalysts |
By embracing these green chemistry principles, the academic and industrial communities can ensure that the benefits of using this compound are not offset by a negative environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Bromomethyl)-3-fluorobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation or coupling reactions. For example, bromomethylation of 3-fluorobenzoic acid derivatives using brominating agents like NBS (N-bromosuccinimide) under radical initiation or photochemical conditions . Alternatively, Suzuki-Miyaura cross-coupling can be employed if pre-functionalized boronic acid intermediates are available, using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in polar aprotic solvents (THF or DMF) at 80–100°C . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalyst loading, temperature, or solvent polarity to minimize side products.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile brominated compounds .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation or unintended reactions .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies fluorine coupling patterns (e.g., J = 20 Hz for aromatic F) and bromomethyl protons (δ ~4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (233.03 g/mol) and isotopic patterns for Br .
- X-ray Crystallography : SHELX software refines crystal structures to resolve steric effects from the bromomethyl and fluorine substituents .
Q. What solvents and reaction conditions are compatible with this compound?
- Methodological Answer :
- Solvents : Use polar aprotic solvents (DMF, DMSO) for coupling reactions or THF for alkylations. Avoid protic solvents (water, alcohols) to prevent hydrolysis of the bromomethyl group .
- Temperature : Most reactions proceed at 50–100°C. Lower temperatures (0–25°C) are preferred for light-sensitive intermediates .
Q. How can impurities or by-products be minimized during synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
- By-Product Analysis : LC-MS identifies common impurities like debrominated or oxidized derivatives. Adjust stoichiometry of brominating agents to suppress debromination .
Advanced Research Questions
Q. How do steric and electronic effects of the bromomethyl and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bromomethyl group increases steric hindrance, slowing Pd-catalyzed coupling. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aromatic ring toward nucleophilic substitution but deactivates it in electrophilic reactions. DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites .
Q. What strategies resolve contradictions in crystallographic data for halogenated benzoic acid derivatives?
- Methodological Answer :
- Twinned Data : For twinned crystals, use SHELXD/SHELXE to deconvolute overlapping reflections. Refine anisotropic displacement parameters to account for disorder .
- Hydrogen Bonding : Analyze O–H···O/F interactions via Mercury software to validate packing motifs and resolve discrepancies in unit cell parameters .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the bromomethyl group’s role in covalent binding .
- QSAR Models : Train models with datasets of halogenated benzoic acids to correlate substituent positions (e.g., meta-F vs. para-Br) with bioactivity (IC₅₀ values) .
Q. What analytical techniques quantify trace degradation products in stability studies?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM detection for sensitive quantification of hydrolyzed or oxidized by-products .
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated stability conditions .
Q. How does the bromomethyl group’s lability impact its use in prodrug design or PROTACs?
- Methodological Answer :
- Prodrug Activation : The bromomethyl group can serve as a leaving group in nucleophilic substitution (e.g., with thiols in glutathione-rich environments). Monitor release kinetics via fluorescence assays .
- PROTAC Linkers : Incorporate bromomethyl into E3 ligase-binding moieties. Assess linker stability in cellular lysates using SDS-PAGE/Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
